1-methoxy-4-(4-methoxyphenyl)phthalazine
CAS No.:
Cat. No.: VC10481097
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N2O2 |
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Molecular Weight | 266.29 g/mol |
IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)phthalazine |
Standard InChI | InChI=1S/C16H14N2O2/c1-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20-2)18-17-15/h3-10H,1-2H3 |
Standard InChI Key | CGFVAJWBMKHQEV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC |
Introduction
Structural and Physicochemical Properties
Phthalazines are nitrogen-containing heterocycles that serve as privileged scaffolds in drug discovery due to their ability to engage in hydrogen bonding and π-π stacking interactions. The methoxy groups at the 1- and 4-positions of 1-methoxy-4-(4-methoxyphenyl)phthalazine introduce electron-donating effects, modulating the compound’s electronic distribution and solubility profile. Key physicochemical parameters derived from analogous compounds include:
The compound’s planar phthalazine core facilitates aromatic interactions, while the para-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. Spectroscopic characterization via NMR and IR would likely reveal distinct signals for the methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) and carbonyl groups, though specific data for this derivative remain unpublished .
Synthesis and Structural Modification
Core Phthalazine Synthesis
The phthalazine backbone is typically synthesized via cyclocondensation of phthalic anhydride with hydrazine hydrate. For example, 1,4-dichlorophthalazine intermediates are generated using phosphoryl chloride (POCl₃), enabling subsequent nucleophilic substitution with methoxy groups . In microwave-assisted syntheses, such intermediates undergo regioselective methoxylation at elevated temperatures (413–485 K), favoring thermodynamic products like phthalazin-1-ol derivatives .
Biological Activity and Mechanistic Insights
Antimicrobial and Antifungal Effects
Biarylurea-phthalazine hybrids show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The para-methoxyphenyl moiety likely disrupts microbial cell wall synthesis via binding to penicillin-binding proteins or lanosterol demethylase .
Enzyme Inhibition
Pyrazole-phthalazine hybrids inhibit α-glucosidase (Ki = 34.75 µM), a target for type 2 diabetes management . Molecular docking studies suggest that methoxy groups form hydrogen bonds with catalytic residues (Asp214 and Glu277), mimicking natural substrates like maltose .
Stability and Tautomeric Equilibria
Phthalazine derivatives often exhibit tautomerism between phthalazin-1-one and phthalazin-1-ol forms. DFT simulations indicate that the 1-methoxy substituent in 1-methoxy-4-(4-methoxyphenyl)phthalazine stabilizes the phthalazin-1-ol tautomer by 36 kcal/mol, favoring its aromatic resonance structure . Microwave synthesis at 413 K further shifts equilibrium toward the thermodynamically stable phthalazin-1-ol, enhancing bioavailability .
Comparative Analysis with Related Derivatives
The dual methoxy groups in 1-methoxy-4-(4-methoxyphenyl)phthalazine likely enhance solubility and target affinity compared to chloro- or methyl-substituted analogs, though experimental validation is needed .
Future Directions and Applications
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Drug Development: Structural optimization via substituent variation (e.g., fluoro or hydroxy groups) could improve pharmacokinetic profiles.
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Green Synthesis: Scaling microwave- and plasma-assisted methods to reduce solvent waste and energy consumption .
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Targeted Therapies: Conjugation with antibody-drug conjugates (ADCs) for cancer-specific delivery.
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